Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH
Description
Contextualization of Protected Amino Acid Derivatives in Organic Synthesis
In the intricate process of synthesizing large molecules like peptides and proteins, controlling the reactivity of various functional groups is paramount. libretexts.orgmasterorganicchemistry.com Amino acids, the fundamental building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxylic acid group. masterorganicchemistry.com To prevent unwanted side reactions and ensure the formation of the correct peptide bond sequence, these reactive sites must be temporarily masked or "protected". libretexts.orgresearchgate.net This has led to the development of a vast arsenal (B13267) of protecting groups in organic chemistry. libretexts.orgacs.org The use of protected amino acid derivatives allows chemists to direct the reaction, adding one amino acid at a time in a controlled, stepwise fashion to build a specific peptide chain. masterorganicchemistry.comlgcstandards.com This strategy is fundamental not only to peptide synthesis but also to the creation of peptidomimetics and other complex organic molecules where precise control over reactive amine functionalities is required. researchgate.net
Principles of the Fmoc/tBu Strategy in Peptide Chemistry
Among the various strategies for peptide synthesis, the Fmoc/tBu approach has become a dominant method, especially in solid-phase peptide synthesis (SPPS). rsc.orgnih.gov This strategy is considered an "orthogonal" protection scheme, meaning that the different classes of protecting groups used can be removed under distinct chemical conditions without affecting each other. iris-biotech.depeptide.com
The core principles of the Fmoc/tBu strategy are:
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. seplite.comamericanpeptidesociety.org This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orglifetein.com
Permanent Side-Chain Protection: The reactive side chains of the amino acids (like the hydroxyl group of serine) are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol, such as the tert-butyl ether. iris-biotech.deseplite.com
Acid-Labile Linker: The growing peptide chain is typically anchored to a solid support (resin) via an acid-sensitive linker. seplite.com
The synthesis cycle involves repetitively deprotecting the N-terminal Fmoc group with a base, followed by coupling the next Fmoc-protected amino acid. lifetein.com Because the tBu-based side-chain protecting groups and the resin linker are stable to the basic conditions used for Fmoc removal, the integrity of the peptide and its anchor to the support is maintained throughout the chain assembly. lifetein.com At the very end of the synthesis, a strong acid, such as trifluoroacetic acid (TFA), is used to simultaneously cleave the tBu side-chain protecting groups and release the completed peptide from the resin support. lgcstandards.compeptide.com This strategy's mild conditions and high efficiency have made it highly popular and amenable to automation. americanpeptidesociety.orgdrivehq.com
Structural Analysis of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH as a Building Block
This compound is a pre-functionalized building block designed for specific applications where a serine residue needs to be incorporated with a linker moiety already attached. It is particularly useful in the synthesis of modified peptides or for conjugation to other molecules or surfaces. chemimpex.com
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. lgcstandards.compublish.csiro.au Introduced by Carpino and Han in 1970, it serves as a temporary protecting group for the α-amino group of the serine residue. nih.govpeptide.com Its key features include:
Base Lability: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with piperidine, which does not affect the acid-labile tBu side-chain protection or the linker. americanpeptidesociety.orgwikipedia.org
Acid Stability: It is completely stable to the acidic conditions used to remove tBu and other acid-sensitive groups, providing the necessary orthogonality for the Fmoc/tBu strategy. seplite.compublish.csiro.au
UV-Active Byproduct: Upon cleavage, the Fmoc group releases dibenzofulvene, which forms a stable adduct with piperidine. wikipedia.org This byproduct has a strong UV absorbance, allowing for real-time spectrophotometric monitoring to ensure that the deprotection step has gone to completion before the next coupling reaction begins. seplite.comyoutube.com
Improved Solubility: Fmoc-amino acids are generally crystalline, stable solids that are freely soluble in common organic solvents used in peptide synthesis, such as DMF. publish.csiro.au
Serine contains a primary hydroxyl (-OH) group in its side chain. While it can sometimes be incorporated into short peptides without protection, for longer or more complex syntheses, this hydroxyl group is reactive and must be protected to prevent unwanted side reactions, such as acylation during the coupling steps. drivehq.compeptide.com
In the context of the Fmoc/tBu strategy, the tert-butyl (tBu) ether is the standard protecting group for the serine side chain. iris-biotech.depeptide.com The significance of this protection is:
Inertness during Synthesis: The tBu ether is chemically inert to the basic conditions (piperidine) used for Fmoc removal and the nucleophilic conditions of peptide coupling. peptide.com
Final Deprotection: It is efficiently removed during the final acidolysis step with TFA, which simultaneously cleaves other tBu-based protecting groups and typically releases the peptide from the solid support. iris-biotech.depeptide.com The use of tBu protection on serine is a well-established and reliable component of the Fmoc/tBu methodology. nih.gov
The -O-CH2-Ph-OCH2-CH2-COOH moiety is a bifunctional linker attached to the serine side-chain. This linker is the most specialized feature of the molecule, designed for subsequent chemical modifications.
Design Rationale: The linker serves as a molecular bridge to connect the serine residue within a peptide to another molecule, a surface, or a polymer support. precisepeg.comsymeres.com The phenyl (Ph) group provides rigidity and defined spatial separation. The ether linkages (-O-) offer chemical stability and some degree of flexibility. The terminal carboxylic acid (-COOH) provides a reactive handle for conjugation. This carboxylic acid can be activated (e.g., using coupling agents like HBTU) to form an amide bond with an amine-containing molecule. peptide.com
Functional Implications: The presence of this pre-attached linker streamlines the synthesis of complex conjugates. Instead of synthesizing a peptide and then performing a subsequent, often difficult, modification of a specific serine side chain, this building block allows for the direct incorporation of the serine and linker in one step. The length and chemical nature of the linker are critical as they can influence the properties of the final conjugate, such as its solubility, stability, and biological activity. enamine.net This design is particularly valuable in creating antibody-drug conjugates (ADCs), PROTACs, or peptide-based diagnostic probes where precise positioning of a payload or label is essential. precisepeg.comsymeres.com
Historical Development and Evolution of Related Linker Chemistries in Solid-Phase Synthesis
The concept of solid-phase synthesis, pioneered by R.B. Merrifield in the early 1960s, revolutionized peptide chemistry. publish.csiro.aupeptide.com Central to this innovation was the use of a linker to anchor the first amino acid to an insoluble polymer resin. peptide.com
Early Linkers: Merrifield's initial work utilized a chloromethylated polystyrene resin, forming a benzyl (B1604629) ester linkage with the first amino acid. nih.gov Cleavage required harsh conditions like HBr or HF. nih.govpeptide.com
The Wang Resin: A major advancement came in 1973 with the development of the Wang resin by S. S. Wang. peptide.com This resin features a p-alkoxybenzyl alcohol linker, which allows for peptide cleavage under much milder acidic conditions (e.g., TFA), making it highly compatible with the Boc/Bzl and, later, the Fmoc/tBu strategies. peptide.comresearchgate.net
Acid and Base-Labile Linkers: The development of the Fmoc/tBu strategy in the late 1970s spurred the creation of a variety of linkers with different acid sensitivities, such as the Rink Amide linker for producing peptide amides and the 2-chlorotrityl chloride resin for generating fully protected peptide fragments under very mild acidic conditions. peptide.compeptide.com
Specialized and "Safety-Catch" Linkers: As synthetic targets became more complex, a diverse array of linkers emerged. nih.gov This includes photolabile linkers, which are cleaved by light, and "safety-catch" linkers. mdpi.com Safety-catch linkers are stable throughout the synthesis but can be "activated" by a specific chemical transformation, which then makes them labile to the cleavage conditions. mdpi.com This evolution reflects a continuous drive for milder reaction conditions, greater synthetic flexibility, and the ability to create increasingly complex and modified peptide structures. mdpi.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-32(2,3)41-20-28(30(36)39-18-21-12-14-22(15-13-21)38-17-16-29(34)35)33-31(37)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,33,37)(H,34,35)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPIKBYFMYHRT-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Ser Tbu O Ch2 Ph Och2 Ch2 Cooh
Precursor Synthesis and Derivatization Strategies
The synthesis begins with the preparation of the core building blocks: the N-terminally and side-chain protected serine derivative, Fmoc-L-Ser(tBu)-OH, and the bifunctional linker precursor.
The synthesis of Fmoc-L-Ser(tBu)-OH is a well-established, multi-step process designed to install two critical protecting groups onto the L-serine amino acid. google.comgoogle.com The typical sequence is as follows:
Esterification: L-serine is first reacted with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride, to produce L-serine methyl ester hydrochloride. google.com This protects the carboxylic acid group, preventing it from interfering in subsequent steps.
Side-Chain Protection: The hydroxyl group of the serine side chain is protected as a tert-butyl (tBu) ether. This is commonly achieved by reacting the serine methyl ester with isobutene under acidic catalysis (e.g., p-toluenesulfonic acid). google.com This tBu group is crucial for preventing side reactions at the hydroxyl position and is stable under the basic conditions used for Fmoc group removal.
Saponification: The methyl ester is removed by saponification, typically using an aqueous sodium hydroxide (B78521) solution, to regenerate the free carboxylic acid, yielding H-Ser(tBu)-OH. google.com
N-Terminus Protection: Finally, the amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is accomplished by reacting H-Ser(tBu)-OH with an Fmoc-donating reagent like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. google.comgoogle.com
Table 1: Key Reagents in the Synthesis of Fmoc-L-Ser(tBu)-OH
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1. Esterification | L-Serine | Methanol, Thionyl Chloride | L-Serine methyl ester hydrochloride |
| 2. Side-Chain Protection | L-Serine methyl ester HCl | Isobutene, p-Toluenesulfonic acid | H-Ser(tBu)-OMe |
| 3. Saponification | H-Ser(tBu)-OMe | Sodium Hydroxide | H-Ser(tBu)-OH |
Formation of the -O-CH2-Ph-OCH2-CH2-COOH Linker Scaffold
The linker component, 3-(4-(hydroxymethyl)phenoxy)propanoic acid, is synthesized separately. A common and effective method for forming the ether linkage is the Williamson ether synthesis . prepchem.com This reaction involves an alkoxide reacting with an alkyl halide.
A plausible synthetic route involves:
Starting Materials: The synthesis begins with 4-hydroxybenzyl alcohol and a 3-halopropionic acid ester, such as ethyl 3-bromopropanoate. The ester group on the propanoate protects the carboxylic acid during the ether formation.
Ether Formation: 4-hydroxybenzyl alcohol is deprotonated with a base (e.g., sodium hydroxide) to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl 3-bromopropanoate, displacing the bromide and forming the ether bond. This reaction yields ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate.
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, typically using aqueous base followed by acidic workup, to yield the final linker scaffold: 3-(4-(hydroxymethyl)phenoxy)propanoic acid.
Coupling Protocols for Amino Acid and Linker Integration
The integration of the two precursors, Fmoc-L-Ser(tBu)-OH and the linker, involves the formation of an ester bond between the carboxylic acid of the serine derivative and the benzyl (B1604629) alcohol of the linker.
Standard peptide coupling reagents are widely used to facilitate this esterification, which is mechanistically similar to amide bond formation. rsc.org The carboxylic acid of Fmoc-L-Ser(tBu)-OH is activated to make it more susceptible to nucleophilic attack by the linker's hydroxyl group.
An alternative, powerful method for this type of esterification is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction directly couples an alcohol and a carboxylic acid using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.org The reaction proceeds with a high degree of control and typically results in a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral benzyl alcohol of the linker. organic-chemistry.org The key advantage is its effectiveness under mild, neutral conditions.
Table 2: Common Coupling Reagents for Esterification
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Activates the carboxyl group to form a reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions. |
| Uronium/Guanidinium Salts | HATU, HBTU | Forms a highly reactive acyl-uronium species which readily reacts with the alcohol nucleophile. |
| Phosphonium (B103445) Salts | PyBOP | Generates a reactive phosphonium ester intermediate. |
Chemoselectivity is paramount to ensure the ester bond forms exclusively between the desired functional groups. The use of protecting groups on the serine's N-terminus (Fmoc) and side-chain (tBu), as well as on the linker's carboxyl group (as a temporary ester during its own synthesis), prevents unwanted side reactions. The choice of coupling reagent and reaction conditions is optimized to favor the formation of the ester linkage over other potential reactions, ensuring high yield and purity of the final conjugate.
Orthogonal Protecting Group Management during Synthesis
The entire synthetic strategy relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting the others. beilstein-journals.org This allows for the sequential and controlled manipulation of the molecule.
The three key protecting groups in this synthesis are:
Fmoc (9-fluorenylmethoxycarbonyl) group: This protects the α-amino group of serine. It is labile to mild basic conditions, typically a solution of 20% piperidine (B6355638) in DMF, and is stable to acids.
tBu (tert-butyl) group: This protects the hydroxyl side-chain of serine. It is labile to strong acidic conditions, such as trifluoroacetic acid (TFA), but is stable to the basic conditions used to remove the Fmoc group.
Linker's Carboxyl Protecting Group: During the synthesis of the linker and its coupling to the amino acid, the linker's own carboxylic acid must be protected, often as a simple alkyl ester (e.g., methyl or ethyl ester). This group is typically removed via saponification (base hydrolysis) at a stage where it will not interfere with other parts of the molecule.
This orthogonal scheme ensures that the Fmoc group can be removed to allow for peptide chain elongation if desired, while the tBu and the final linker-acid remain intact. The tBu group and the final ester linkage to a solid support (if used) are typically cleaved simultaneously in the final acidolysis step.
Table 3: Orthogonal Protecting Groups in the Synthesis
| Protecting Group | Protected Functionality | Removal Conditions | Stability |
|---|---|---|---|
| Fmoc | α-Amino group | 20% Piperidine in DMF (Base) | Stable to acid |
| tBu | Serine side-chain hydroxyl | Trifluoroacetic Acid (TFA) | Stable to base |
| Alkyl Ester | Linker's carboxyl group | Base hydrolysis (e.g., NaOH) | Stable to mild acid/base for Fmoc/Boc removal |
Analytical Characterization Techniques for Synthetic Intermediates and the Final Compound (Methodology Focus)
Rigorous analytical characterization at each stage is essential to confirm the identity, purity, and structural integrity of the synthetic intermediates and the final product. A combination of chromatographic and spectroscopic methods is employed.
Table 4: Analytical Characterization Techniques
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Primarily Reverse-Phase HPLC (RP-HPLC) is used to separate the product from impurities. It provides quantitative data on purity and is used to isolate the final compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray Ionization (ESI-MS) is commonly used to verify the molecular weight of each intermediate and the final product, confirming the success of each synthetic step. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR provides information on the number and environment of protons, confirming the presence of key structural motifs (Fmoc, tBu, aromatic rings). ¹³C NMR confirms the carbon skeleton of the molecule. |
By using these techniques in concert, chemists can follow the progression of the synthesis, identify any side products, and definitively confirm that the final isolated compound has the correct molecular structure and is of high purity.
Chromatographic Purity Assessment Methods
The purity of Fmoc-protected amino acid derivatives is critical for the successful synthesis of high-quality peptides, as even small impurities can lead to significant issues in the final product. sigmaaldrich.comajpamc.com Chromatographic techniques are the primary methods for assessing the purity of compounds like Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis of Fmoc-amino acids and their derivatives. google.comnih.gov The technique offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from closely related impurities. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules.
Key aspects of HPLC analysis include:
Stationary Phase : An octadecylsilane (B103800) (C18) bonded silica (B1680970) column is typically used, which separates compounds based on their hydrophobicity. google.com
Mobile Phase : A gradient elution is commonly employed, starting with a higher polarity mobile phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) (also containing 0.1% TFA). google.comnih.gov
Detection : The Fmoc group contains a fluorenyl moiety, which is a strong chromophore. This allows for sensitive detection using a UV detector, typically at wavelengths of 220 nm or 266 nm. google.comjasco-global.com Fluorescence detection can also be used for even higher sensitivity. nih.gov
Purity Specification : For high-quality peptide synthesis, the HPLC purity of Fmoc-amino acid derivatives is often required to be ≥99%. sigmaaldrich.com
Interactive Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm) | Separates based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for elution of hydrophobic compounds. |
| Elution Mode | Gradient | Allows for effective separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. google.com |
| Detection | UV at 220 nm or 266 nm | Quantifies the compound based on the UV absorbance of the Fmoc group. google.comjasco-global.com |
| Column Temp. | Room Temperature or 35-40 °C | Ensures reproducible retention times. jasco-global.comscienceopen.com |
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and more cost-effective chromatographic method used for qualitative assessment and reaction monitoring. sigmaaldrich.com While less precise than HPLC, it is effective for quickly verifying the presence of the desired compound and identifying major impurities. sigmaaldrich.comnih.gov
For the analysis of this compound, the following conditions might be applied:
Stationary Phase : Silica gel or cellulose (B213188) plates are commonly used. reachdevices.com
Mobile Phase : A mixture of solvents like n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio) is a standard eluent for amino acid derivatives. reachdevices.com
Visualization : The compound can be visualized directly on the TLC plate by shining UV light (254 nm), which will show a dark spot due to the UV-absorbing Fmoc group. youtube.com Staining with ninhydrin (B49086) is not effective unless the Fmoc group is first removed, as ninhydrin reacts with free primary amines. youtube.com
Interactive Table 2: Typical TLC System for Qualitative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate |
| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 v/v/v) reachdevices.com |
| Application | 1-5 µL of a ~5 mg/mL solution |
| Visualization | UV light (254 nm) |
Spectroscopic Confirmation Approaches
Once purity is established, spectroscopic methods are employed to confirm that the correct chemical structure has been synthesized. These techniques provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the connectivity of atoms in this compound.
¹H NMR : This spectrum would show distinct signals for each type of proton. Key expected signals include the aromatic protons of the Fmoc and phenyl groups (typically in the 7.2-7.8 ppm range), the protons of the serine backbone, the characteristic singlet of the nine protons of the tert-butyl group (around 1.3 ppm), and the protons of the ether linker. scienceopen.com
¹³C NMR : This spectrum provides information on the carbon skeleton. It would show characteristic signals for the carbonyl carbons (ester and carboxylic acid, ~170-175 ppm), the aromatic carbons (120-145 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aliphatic carbons of the serine and linker chain. scienceopen.com
Interactive Table 3: Predicted Key Signals in NMR Spectra
| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Fmoc Aromatic Protons | 7.3 - 7.8 |
| Phenyl (Ph) Aromatic Protons | ~7.2 | |
| Serine α-CH | ~4.4 | |
| tert-Butyl (tBu) Protons | ~1.3 (singlet, 9H) | |
| Linker -OCH₂- protons | 3.6 - 4.6 | |
| ¹³C NMR | Carbonyl (COOH, Ester) | 170 - 175 |
| Fmoc Aromatic Carbons | 120 - 144 | |
| tert-Butyl Quaternary Carbon | ~80 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. The calculated molecular weight for this compound (C₃₃H₃₇NO₇) is 559.66 g/mol . Using electrospray ionization (ESI), the compound would typically be observed as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 560.67. This technique is often coupled with HPLC (LC-MS) to provide mass information for each separated peak. scienceopen.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.net
Interactive Table 4: Expected Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |
| N-H (Urethane) | Stretching | ~3300 |
| C=O (Carboxylic Acid, Ester, Urethane) | Stretching | 1680 - 1760 |
| C=C (Aromatic Rings) | Stretching | 1450 - 1600 |
| C-O (Ethers, Ester) | Stretching | 1000 - 1300 |
Table of Compound Names
| Abbreviated Name | Full Chemical Name |
| This compound | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid 4-((2-carboxyethoxy)methyl)phenyl ester |
| Fmoc-L-Ser(tBu)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine |
| TFA | Trifluoroacetic Acid |
| HPLC | High-Performance Liquid Chromatography |
| TLC | Thin-Layer Chromatography |
| NMR | Nuclear Magnetic Resonance |
| MS | Mass Spectrometry |
| FTIR | Fourier-Transform Infrared Spectroscopy |
Application in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH into Standard Fmoc/tBu SPPS Protocols
The standard Fmoc/tBu SPPS protocol involves the iterative removal of the N-terminal Fmoc group with a mild base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. nih.gov The use of this compound as the initial building block fits seamlessly into this workflow.
The first step in SPPS is the covalent attachment of the C-terminal amino acid, or in this case, the linker-amino acid conjugate, to an insoluble polymeric support. The free carboxylic acid of the linker portion of this compound is the point of attachment to a suitable resin, typically an amino-functionalized resin such as aminomethyl polystyrene.
Several established methods can be employed for this esterification reaction. The choice of coupling agent is critical to ensure high loading efficiency and to minimize side reactions like racemization. Common strategies involve the pre-activation of the linker's carboxylic acid.
Table 1: Common Resin Loading Reagents
| Activating Agent | Additive | Base | Solvent | Notes |
|---|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure® | DIPEA | DMF/DCM | A widely used and cost-effective method. |
| HBTU/HATU | HOBt/HOAt | DIPEA or Collidine | DMF | Highly efficient aminium-based reagents, often used for hindered couplings. nih.gov |
| PyBOP | --- | DIPEA | DMF | Phosphonium-based reagent, known for rapid coupling rates. |
The resin loading can be quantified using a spectrophotometric analysis of the Fmoc group cleaved from a known weight of resin, ensuring an accurate starting point for the peptide synthesis. sigmaaldrich.com
Once the Fmoc-L-Ser(tBu)-linker conjugate is successfully loaded onto the resin, the synthesis proceeds with the standard SPPS cycles. nih.gov Each cycle consists of two main steps:
Fmoc-Deprotection: The N-terminal Fmoc group is removed by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like Dimethylformamide (DMF). The strong UV absorbance of the resulting dibenzylfulvene-piperidine adduct can be used to monitor the progress of the synthesis. nih.gov
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly liberated N-terminal amine. The activation of the carboxylic acid is typically achieved using the same types of coupling reagents as for resin loading (e.g., HBTU, HATU, DIC/HOBt). nih.govnih.gov The process is repeated until the desired peptide sequence is fully assembled.
The final step of SPPS is the cleavage of the completed peptide from the solid support, along with the simultaneous removal of the acid-labile side-chain protecting groups. nih.gov For the this compound system, this is achieved under strongly acidic conditions.
The ether-based linkage of the phenoxyacetic acid linker and the t-butyl ether protecting the serine side chain are both susceptible to acidolysis. beilstein-journals.orgpeptide.com A common cleavage cocktail consists of a high concentration of Trifluoroacetic acid (TFA) mixed with various scavengers. These scavengers are crucial to quench the reactive carbocations generated during the deprotection of side chains (like t-butyl cations), preventing re-attachment to sensitive residues such as tryptophan or methionine.
Table 2: Typical TFA Cleavage Cocktails
| Reagent | Composition | Purpose |
|---|---|---|
| Reagent K | TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) | General purpose, effective for peptides containing Arg, Trp, Met, Cys. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Reduces aspartimide formation. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: Ethanedithiol.
The cleavage reaction typically proceeds for 2-4 hours at room temperature. Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Role of the Linker in C-Terminal Functionalization of Peptides
The choice of linker is fundamental as it dictates the C-terminal functionality of the cleaved peptide. researchgate.net The -O-CH2-Ph-OCH2-CH2-COOH linker integrated into the title compound is a type of p-alkoxybenzyl ester (Wang-type) linker. Upon cleavage with strong acid (TFA), this linker releases the peptide with a free carboxylic acid at the C-terminus. nih.gov
This is a critical feature for synthesizing peptides that mimic their native biological counterparts, many of which possess a C-terminal carboxyl group. Furthermore, a free C-terminal carboxylic acid is a prerequisite for many post-synthesis modifications, such as:
Peptide Ligation: Essential for the synthesis of very long peptides or proteins, where a C-terminal acid can be converted to a thioester for Native Chemical Ligation (NCL).
Cyclization: Head-to-tail cyclization of peptides.
Conjugation: Attachment of labels, drugs, or other molecules to the C-terminus.
By providing a reliable route to C-terminal peptide acids, this linker-amino acid conjugate serves as a versatile tool in peptide chemistry. nih.gov
Addressing Challenges in SPPS with this compound
During the synthesis of long or complex peptides, issues such as chain aggregation and incomplete coupling reactions can arise, leading to low yields and difficult purifications. These are often termed "difficult sequences." chemimpex.com
The presence of the bulky Fmoc-L-Ser(tBu)-linker conjugate at the C-terminus does not inherently prevent aggregation, which is sequence-dependent. However, its use can be combined with several established strategies to mitigate these challenges:
Low-Loading Resins: Using resins with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the distance between peptide chains, reducing intermolecular aggregation. researchgate.net
Chaotropic Agents: The addition of salts like LiCl to the coupling media can disrupt secondary structure formation.
Elevated Temperatures: Performing couplings at higher temperatures (e.g., with microwave assistance) can increase reaction kinetics and break up aggregates.
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, which are derivatives of Ser or Thr, at specific points in the sequence can act as "structure breakers," disrupting aggregation and improving solvation of the peptide chain. chemimpex.com The use of this compound is compatible with the subsequent addition of these specialized dipeptides further down the chain.
By integrating this pre-functionalized building block with advanced synthesis protocols, chemists can effectively tackle the production of challenging peptide targets.
Mitigation of Side Reactions during Chain Elongation
The incorporation of serine into a peptide sequence is often accompanied by specific side reactions. The design of this compound helps to minimize these undesirable outcomes.
One of the most critical side reactions during Fmoc-based SPPS is the formation of aspartimide, particularly when an aspartic acid residue is present in the sequence. nih.goviris-biotech.de While this compound contains serine, the principles of side-chain protection are paramount. The tert-Butyl (tBu) group robustly protects the hydroxyl side chain of serine, preventing O-acylation and other potential side reactions under standard coupling conditions. chempep.com
Furthermore, diketopiperazine (DKP) formation is a notorious side reaction that can occur at the dipeptide stage, leading to the cleavage of the growing peptide from the resin support. chempep.com This is especially prevalent in sequences with C-terminal proline or glycine. chempep.comsigmaaldrich.com The steric bulk of the linker moiety in this compound, similar to the effect of trityl-based resins, can help to sterically hinder the intramolecular cyclization required for DKP formation. sigmaaldrich.com
Racemization of the chiral center is another concern, and some amino acids are particularly susceptible. It has been demonstrated that the use of certain bases, such as diisopropylethylamine (DIPEA), can promote racemization during the coupling of Fmoc-Ser(tBu)-OH. chempep.com The use of alternative, more sterically hindered bases like collidine is recommended to suppress this side reaction. chempep.comnih.gov
| Side Reaction | Description | Mitigation Strategy Provided by Compound/Method | Reference |
|---|---|---|---|
| Side-Chain Acylation | Unwanted acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid. | The tert-Butyl (tBu) protecting group on the serine side chain effectively blocks the hydroxyl group, preventing this reaction. | chempep.com |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. | The steric hindrance from the compound's bulky linker can reduce the rate of DKP formation. | chempep.comsigmaaldrich.com |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. | While the compound itself does not prevent racemization, using sterically hindered bases like collidine instead of DIPEA during coupling is an effective external strategy. | chempep.comnih.gov |
| N-O Shift | Rearrangement of the peptide chain from the amide nitrogen to the side-chain hydroxyl group of serine during deprotection with TFA. | This is primarily a concern during final cleavage. The use of appropriate scavenger cocktails during the final trifluoroacetic acid (TFA) cleavage step is crucial. | iris-biotech.de |
Optimization of Coupling Efficiencies and Reaction Kinetics
The efficiency of peptide bond formation is governed by several factors, including the reactivity of the coupling reagents and the steric hindrance of the amino acid derivatives. chempep.com The bulky tBu and linker groups on this compound can present steric challenges, making the choice of coupling reagent critical for achieving high yields and rapid reaction kinetics.
For sterically demanding couplings, highly potent activating reagents are preferred over standard carbodiimides like N,N'-Diisopropylcarbodiimide (DIC). Uronium/aminium salts such as HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are more effective in these situations as they rapidly form the activated species required for amide bond formation. chempep.comembrapa.br The use of such powerful reagents ensures that the coupling reaction proceeds to completion in a reasonable timeframe, typically under 90 minutes at room temperature. nih.gov
| Coupling Reagent | Class | Suitability for Hindered Amino Acids | Reference |
|---|---|---|---|
| HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate) | Aminium Salt | High | embrapa.br |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | Very High | chempep.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High | chempep.com |
| DIC (N,N'-Diisopropylcarbodiimide) + OxymaPure | Carbodiimide (B86325) + Additive | Moderate | acs.org |
Advancements in Green Chemistry Approaches for SPPS Utilizing This Compound
Traditional SPPS protocols are notorious for their heavy reliance on hazardous solvents and large excesses of reagents, generating significant chemical waste. nih.govtandfonline.com Green chemistry initiatives aim to mitigate this environmental impact by developing more sustainable methodologies.
Solvent Selection and Minimization
A primary focus of green SPPS is the replacement of hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). tandfonline.comresearchgate.netdoaj.org These solvents are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. tandfonline.comdoaj.org Research has identified several greener alternatives, including 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and ethyl acetate. biotage.comacs.org
However, transitioning to these solvents presents challenges, such as ensuring adequate resin swelling and the solubility of protected amino acids. tandfonline.comacs.org To overcome this, solvent mixtures are often employed. acs.orgtandfonline.com For instance, a mixture of Anisole and N-octylpyrrolidone (NOP) has been shown to effectively solubilize all standard Fmoc-protected amino acids and promote good swelling of polystyrene-based resins. tandfonline.com The unique structure of this compound, with its phenyl and ether moieties, would require empirical testing to confirm its solubility in these novel green solvent systems.
| Solvent | Classification | Key Properties/Challenges | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional (Hazardous) | Excellent solvation and resin swelling; classified as reprotoxic (SVHC). | tandfonline.comresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Bio-based potential; can be effective for coupling and washing steps, though deprotection can be sensitive to solvent choice. | biotage.comacs.org |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | Lower toxicity than DMF; may show lower resin swelling capabilities compared to traditional solvents. | nih.govbiotage.com |
| Anisole/N-octylpyrrolidone (NOP) Mixture | Greener Alternative | Demonstrated good solubility for all Fmoc amino acids and effective swelling for polystyrene resins. | tandfonline.com |
| Ethyl Acetate (EtOAc) | Greener Alternative | Often used in combination with other green solvents for washing steps. | acs.org |
Energy-Efficient Synthesis Protocols
Energy consumption is another target for greening SPPS. Microwave-assisted SPPS (MA-SPPS) has emerged as a key technology for creating more energy-efficient protocols. By using microwave irradiation to rapidly and uniformly heat the reaction, both the coupling and Fmoc-deprotection steps can be dramatically accelerated. nih.govcreative-peptides.comambiopharm.com
| Parameter | Conventional SPPS Protocol | Energy-Efficient (MA-SPPS) Protocol | Reference |
|---|---|---|---|
| Coupling Time | 30 - 90 minutes | ~5 minutes | nih.govresearchgate.net |
| Fmoc Deprotection Time | ~20 minutes | ~3 minutes | researchgate.netresearchgate.net |
| Reaction Temperature | Room Temperature | Elevated (e.g., 50-80°C), precisely controlled | nih.govresearchgate.net |
| Energy Input | Prolonged mechanical shaking | Short bursts of microwave irradiation | creative-peptides.com |
| Overall Synthesis Time | Hours per cycle | Minutes per cycle | nih.govcreative-peptides.com |
Integration into Advanced Molecular Architectures
Synthesis of Modified Peptides and Peptidomimetics Incorporating the Compound
The strategic placement of protective groups and an activatable linker on the serine side chain makes this compound a key component in the synthesis of structurally defined peptides and mimics of natural peptide structures.
β-hairpins are fundamental secondary structures in proteins, and their mimicry is a significant goal in medicinal chemistry and materials science. The construction of miniature, stable β-hairpin mimetics often relies on the rational design of peptide sequences that incorporate specific turn-inducing elements. nih.gov These structures are typically stabilized by a network of intramolecular hydrogen bonds and other non-covalent interactions, such as C–H···π interactions. nih.gov
The synthesis of such peptidomimetics can be achieved through conventional solution-phase or solid-phase methods. nih.gov A functionalized amino acid derivative like Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH can be incorporated into a peptide sequence to serve as a scaffold. The linker attached to the serine side chain can be used to introduce conformational constraints or to attach other molecular entities that help stabilize the desired hairpin fold. Research has shown that even small hybrid peptides can be guided into a hairpin conformation by strategically placing aromatic groups and other functionalities at the termini. nih.gov While different amino acids at the N-terminus can have a minor influence on the stability of the folded structure, the ability to introduce a functionalized residue like serine provides a powerful tool for controlling the architecture. nih.gov The synthesis of a WNT5A β-hairpin peptide, for instance, highlights the importance of precise chemical synthesis to achieve a structure with full biological affinity. nih.gov
| Research Finding | Significance in β-Hairpin Construction | Relevant Amino Acids/Motifs |
| Stabilization through C–H···π interactions | Allows for the design of miniature hairpins by replacing traditional hydrogen bonds. nih.gov | N-terminal Boc-Trp-Aib, C-terminal aromatic ω-amino acids. nih.gov |
| Influence of terminal residues | N-terminal amino acids (Leu, Ala, Phe, Pro, Ser) have a minor impact on the core folded structure. nih.gov | Leu, Ala, Phe, Pro, Ser. nih.gov |
| Synthetic Strategy | Racemization-free fragment condensation strategy is commonly used in solution-phase synthesis. nih.gov | Boc-protected N-terminus, methyl ester C-terminus. nih.gov |
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The chemical synthesis of glycopeptides is essential for studying these effects. Serine is a common site for O-linked glycosylation. The compound this compound serves as an ideal starting point for creating glycoconjugates. chemimpex.com Its structure allows for the serine residue to be pre-functionalized with the linker, to which a carbohydrate moiety can be attached.
The synthesis of complex glycopeptides can be streamlined by using such pre-glycosylated building blocks in standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org This approach avoids the often-difficult step of glycosylating a full-length peptide, which can suffer from low yields and lack of selectivity. The linker provides a stable connection between the sugar and the amino acid and can be designed to improve solubility or to act as a spacer, preventing steric hindrance between the glycan and the peptide backbone. The tert-butyl (tBu) group protects the serine hydroxyl during synthesis and is easily removed during the final acid cleavage step. peptide.com
Application in Bioconjugation Chemistry as a Versatile Linker
The bifunctional nature of this compound makes it an exceptionally useful tool in bioconjugation, where molecules are precisely linked to peptides or proteins to impart new functions. genovis.com
Site-specific modification of proteins and peptides is crucial for creating well-defined therapeutic agents, diagnostic tools, and research probes. nih.gov Achieving selectivity has historically been a major challenge, often resulting in heterogeneous products. researchgate.net The use of pre-functionalized amino acid derivatives during peptide synthesis is a powerful strategy to overcome this.
This compound is designed for this purpose. It can be incorporated at a specific position in a peptide sequence during Fmoc-SPPS. After the peptide chain is assembled, the orthogonal protecting groups are removed. The carboxylic acid at the end of the linker on the serine side chain remains available for specific conjugation to another molecule, such as a drug, a fluorescent dye, or a polyethylene (B3416737) glycol (PEG) chain. This ensures that the modification occurs only at the intended site, yielding a homogeneous product. This method contrasts with less selective strategies that target naturally occurring residues like lysine, which can lead to random modification across the protein surface. nih.gov
The immobilization of peptides onto solid supports is fundamental to applications such as solid-phase peptide synthesis (SPPS), the creation of peptide microarrays for diagnostic screening, and the development of biocompatible materials. researchgate.net The compound this compound can act as a specialized linker to anchor a peptide to a surface. chemimpex.com
In this application, the terminal carboxylic acid of the linker is coupled to a functionalized solid support, such as an amine-derivatized resin or polymer surface. researchgate.netsigmaaldrich.com Once the building block is immobilized, the Fmoc protecting group on the α-amino group is removed, and the peptide chain is synthesized in the standard C-to-N direction. This strategy provides a stable, covalent attachment via the serine side chain, leaving the peptide's C-terminus free, which can be important for biological activity or subsequent modifications. Peptide linkers have been successfully used to immobilize bioactive molecules on surfaces like biphasic calcium phosphates for therapeutic applications. nih.gov
| Application | Role of the Compound | Key Feature Utilized |
| Site-Specific Drug Conjugation | Introduces a unique, reactive handle at a specific peptide position. | The linker's terminal carboxylic acid. |
| Peptide Immobilization | Covalently attaches the peptide to a solid support via its side chain. | The linker's terminal carboxylic acid. researchgate.net |
| Fusion Protein Mimicry | Acts as a flexible or rigid spacer between two peptide domains. biosynth.com | The entire linker structure (length and flexibility). |
Utilization in Chemical Ligation Methods
Chemical ligation techniques are powerful methods for synthesizing large proteins by joining smaller, unprotected peptide fragments. scispace.com While Native Chemical Ligation (NCL) traditionally relies on the reaction between a C-terminal thioester and an N-terminal cysteine, related methods have been developed that expand the scope of ligation sites. nih.gov
Serine/Threonine Ligation (STL) is a prominent example, which proceeds via the reaction of a peptide with an N-terminal serine or threonine and a second peptide bearing a C-terminal salicylaldehyde (B1680747) (SAL) ester. acs.orggoogle.com This method is highly chemoselective and provides a true native peptide bond upon completion. acs.org The compound this compound can be used to synthesize the peptide fragment containing the required N-terminal serine. Given that serine and threonine are far more abundant in proteins than cysteine, STL significantly broadens the number of potential ligation sites available for protein synthesis. google.com
A key challenge in reactions involving activated serine residues is the risk of epimerization at the α-carbon. acs.org However, studies have shown that this side reaction can be effectively minimized by performing the ligation at low temperatures (e.g., 4°C) and carefully controlling the dissolution and concentration of the peptide fragments. acs.org The development of robust Fmoc-based strategies for synthesizing peptide thioester precursors from serine residues further highlights the central role of this amino acid in modern protein synthesis. nih.gov
Native Chemical Ligation (NCL) Contexts
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. A key requirement for NCL is the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. While the subject compound does not inherently possess a thioester, its linker can be strategically employed to generate one.
The synthesis of peptide thioesters can be achieved using Fmoc-based SPPS with specialized linkers. nih.gov For instance, linkers incorporating a thiol moiety, such as a tert-butyl thiol, can be used to produce peptide thioesters that are stable under the basic conditions of Fmoc deprotection. nih.gov The carboxylic acid terminus of the linker in this compound provides a point of attachment to a resin or another molecule, and subsequent chemical transformations can convert this terminus into a thioester. This would then allow the serine-containing peptide to be used as a component in an NCL reaction. The stability of the t-butyl protecting group on the serine side chain is compatible with many NCL conditions.
Auxiliary-Mediated Ligation Approaches
Auxiliary-mediated ligation strategies are employed to overcome the limitations of NCL, such as the strict requirement for an N-terminal cysteine. These methods often involve the use of a removable auxiliary group that facilitates the ligation and is subsequently cleaved.
In the context of peptide synthesis, auxiliary nucleophiles are sometimes used as additives to suppress side reactions during coupling steps. google.com The synthesis of complex peptides often involves the coupling of fragments in solution, where the use of such auxiliaries can be beneficial. google.com Fmoc-L-Ser(tBu)-OH, a precursor to the title compound, is a standard reagent in such syntheses. google.com The linker in this compound can be envisioned to play a role in positioning an auxiliary group. The carboxylic acid terminus could be functionalized with a suitable auxiliary, which, after peptide chain elongation, would be positioned to facilitate the ligation of another peptide fragment.
Construction of Defined Molecular Scaffolds and Frameworks
The self-assembly of peptides and the construction of well-defined molecular scaffolds are of great interest in materials science and nanotechnology. Fmoc-protected amino acids, including derivatives of serine and threonine, have been shown to influence the self-assembly of peptides into structured forms, leading to controlled morphological changes. sigmaaldrich.com
The unique structure of this compound, with its rigid phenyl group within the linker, can impart specific conformational constraints. This can be exploited in the design of peptides that fold into predictable secondary structures or assemble into higher-order architectures. Furthermore, the linker can act as a spacer, separating different domains of a synthetic molecule. In one study, a unique mid-sequence linker was utilized to multimerize a peptide, demonstrating the role of linkers in creating complex molecular scaffolds. nih.gov The bifunctional nature of the subject compound allows it to be incorporated within a peptide chain and also be used for cross-linking or attachment to other molecules or surfaces, facilitating the construction of organized frameworks.
Synthesis of Peptide-Oligonucleotide Conjugates (POCs)
Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological functions of peptides with the genetic information of oligonucleotides. The synthesis of POCs presents a significant challenge due to the differing chemistries of peptide and oligonucleotide synthesis. The use of bifunctional linkers is a common strategy to bridge these two molecular classes.
Exploration in Protein Engineering through Synthetic Means
Synthetic approaches to protein engineering allow for the incorporation of unnatural amino acids and other modifications that are not possible with traditional recombinant methods. Peptide linkers are a crucial component in protein engineering, used to connect different protein domains, ensuring proper folding and function. polyplus-sartorius.com These linkers can be flexible or rigid, depending on the desired properties of the final construct. polyplus-sartorius.com
Methodological Innovations and Research Challenges in Compound Utilization
Development of Novel Coupling Reagents and Additives
The efficiency of incorporating sterically demanding or pre-functionalized amino acids like Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH into a growing peptide chain is highly dependent on the activation method. peptide.com Traditional carbodiimide (B86325) reagents can be sluggish and may lead to side reactions. Modern peptide synthesis has largely shifted towards more potent and safer phosphonium (B103445) and aminium/uronium salt-based coupling reagents. bachem.com
Reagents such as HATU, HBTU, and PyBOP have become standard due to their high reactivity and ability to suppress racemization, particularly when used with additives. peptide.com These reagents rapidly form activated esters that readily react with the N-terminal amine of the peptide chain. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, or more recently, ethyl cyano(hydroxyimino)acetate (OxymaPure), are crucial. peptide.comtandfonline.com They act as scavenger bases and form intermediate active esters that are less prone to side reactions, including the deleterious guanidinylation of free amino groups that can occur with excess uronium/aminium reagents. iris-biotech.de The choice of base is also critical; sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used, though weaker bases may be selected in cases with a high risk of racemization. bachem.comuni-kiel.de
Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimides | DIC, EDC | Cost-effective; can be used without a base to minimize racemization. peptide.combachem.com | Slower reaction rates; can form insoluble urea (B33335) byproducts (DCC); potential for dehydration side reactions. peptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; low racemization; avoids guanidinylation side reaction. bachem.comiris-biotech.de | Can generate carcinogenic HMPA byproduct (BOP); may react with unprotected phosphorylated residues. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very rapid coupling; highly efficient for hindered couplings; stable crystalline solids. peptide.com | Potential for guanidinylation if not pre-activated; higher cost. iris-biotech.de |
Advances in Automated Solid-Phase Synthesis Protocols
Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides, offering high throughput and reproducibility. nih.gov The Fmoc/tBu strategy is particularly well-suited for automation. nih.gov Modern synthesizers incorporate features that optimize the use of complex building blocks like the title compound. Microwave-assisted SPPS, for instance, can significantly accelerate both the deprotection and coupling steps by heating the reaction mixture, which is especially useful for overcoming the steric hindrance associated with the tBu-protected serine and its bulky side-chain linker. nih.govbeilstein-journals.org
Protocols have been refined to enhance efficiency and reduce waste. For example, in situ Fmoc removal protocols, where the deprotection agent is added directly to the coupling reaction mixture without prior draining and washing, can save significant amounts of solvent. tandfonline.com Similarly, monitoring the Fmoc deprotection step via UV absorbance allows the synthesis protocol to be adjusted in real-time, ensuring complete deprotection before the next coupling cycle begins, which is crucial for preventing deletion sequences. nih.gov
Table 2: Standard Automated Fmoc/tBu SPPS Cycle
| Step | Reagents/Solvents | Purpose |
|---|---|---|
| 1. Swelling | DMF or NMP | Prepares the resin for synthesis by solvating the polymer support. biosynth.com |
| 2. Fmoc Deprotection | 20-40% Piperidine (B6355638) in DMF/NMP | Removes the temporary Fmoc protecting group from the N-terminal amino acid. mdpi.com |
| 3. Washing | DMF/NMP | Removes excess piperidine and the cleaved fluorenyl adduct. rsc.org |
| 4. Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in DMF/NMP | Activates the incoming amino acid and forms the new peptide bond. rsc.org |
| 5. Washing | DMF/NMP | Removes excess reagents and byproducts. rsc.org |
| 6. Repeat | Cycle repeats from Step 2 | The peptide chain is elongated sequentially. |
Strategies for Enhancing Purity and Yield in Complex Syntheses
Achieving high purity and yield in SPPS, especially for long or complex sequences, requires a multi-faceted approach. The quality of the building blocks, including this compound, is paramount, as impurities can be incorporated into the final product. nih.govajpamc.com
One critical strategy is capping , where unreacted N-terminal amines are permanently blocked (e.g., by acetylation) after the coupling step. This prevents the formation of deletion peptides, which are often difficult to separate from the target peptide during purification. gyrosproteintechnologies.com
For sequences prone to aggregation, which can hinder reagent access and lower yield, several techniques are employed. The use of so-called "difficult sequence" disrupting agents is common. This includes incorporating pseudoproline dipeptides, which introduce a "kink" into the peptide backbone, or using backbone-protected amino acids (e.g., with Hmb or Dmb groups) to prevent interchain hydrogen bonding. peptide.comsigmaaldrich.com The choice of resin can also impact yield; for example, polyethylene (B3416737) glycol (PEG)-based resins can improve solvation and reduce aggregation compared to standard polystyrene resins. gyrosproteintechnologies.com Finally, optimizing the final cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, ethanedithiol) is essential to remove all side-chain protecting groups and release the peptide from the resin without causing degradation or side-product formation. sigmaaldrich.comthermofisher.com
Spectroscopic and Chromatographic Method Development for In-Process Control
Real-time monitoring of SPPS reactions is crucial for troubleshooting and ensuring high-quality synthesis. Several methods have been developed for in-process control.
A common qualitative method is the chloranil test or the Kaiser test , which provides a colorimetric indication of the presence (positive test) or absence (negative test) of free primary amines on the resin. researchgate.net A negative test after a coupling step indicates the reaction has gone to completion.
A quantitative method involves monitoring the UV absorbance of the fluorenyl group released during the piperidine-mediated Fmoc deprotection step. nih.gov The amount of UV absorbance is proportional to the quantity of Fmoc groups removed, providing a measure of the coupling efficiency at each step.
For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable. ajpamc.comgoogle.com A small sample of the peptidyl-resin can be cleaved and analyzed by HPLC-MS at various points during the synthesis. This allows for the direct assessment of peptide purity, confirmation of the correct mass, and identification of any side products, enabling the synthetic protocol to be optimized on the fly. researchgate.net
Table 3: Comparison of In-Process Control Methods in SPPS
| Method | Principle | Information Provided | Type |
|---|---|---|---|
| Kaiser Test | Colorimetric reaction with ninhydrin (B49086) | Presence/absence of free primary amines | Qualitative |
| UV Monitoring | UV absorbance of cleaved Fmoc group | Fmoc deprotection efficiency; indirect measure of coupling yield | Quantitative |
| HPLC | Separation based on hydrophobicity | Purity of the peptide, detection of deletion or modified sequences | Quantitative |
| Mass Spectrometry | Mass-to-charge ratio analysis | Confirmation of molecular weight of the desired product and impurities | Quantitative/Qualitative |
Overcoming Stereochemical Control Challenges
Maintaining the stereochemical integrity of the chiral amino acids during synthesis is a fundamental challenge. The α-carbon of an amino acid is susceptible to racemization (or epimerization for non-glycine residues) during the activation step of the coupling reaction. peptide.com This risk is heightened by over-activation or prolonged exposure to basic conditions. uni-kiel.de
For serine derivatives, the risk of racemization must be carefully managed. The choice of coupling reagent is a primary factor; phosphonium reagents like PyBOP are often considered to cause less racemization than some uronium-based counterparts. iris-biotech.de The addition of reagents like HOBt or Oxyma is highly effective at suppressing racemization by forming active esters that are more stable towards epimerization. peptide.compeptide.com
The type and concentration of the base used can also influence stereochemical purity. While DIPEA is widely used, weaker, non-nucleophilic bases such as collidine or N-methylmorpholine (NMM) may be preferred for particularly sensitive couplings to minimize base-catalyzed epimerization. bachem.comuni-kiel.de Temperature control is another key parameter; while elevated temperatures can speed up coupling, they can also increase the rate of racemization, requiring a careful balance to be struck. gyrosproteintechnologies.com Recent research has also explored novel protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which can be removed under nearly neutral conditions, thereby suppressing racemization and other base-catalyzed side reactions. nih.gov
Comparative Analysis of Different Linker Design Principles
In SPPS, a linker is the molecular bridge that connects the growing peptide chain to the insoluble solid support. biosynth.com The design of the linker dictates the conditions required for the final cleavage of the peptide and determines the functionality of the C-terminus (e.g., acid or amide). researchgate.net
Common linkers used in Fmoc-SPPS include:
Wang Linker: A benzyl (B1604629) alcohol-type linker that is cleaved under moderately acidic conditions (e.g., >50% TFA) to yield a C-terminal carboxylic acid. sigmaaldrich.com
2-Chlorotrityl (2-CTC) Linker: A highly acid-labile linker that allows peptide cleavage under very mild acidic conditions (e.g., 1-2% TFA). sigmaaldrich.comsigmaaldrich.com This mildness preserves acid-sensitive side-chain protecting groups, making it ideal for creating protected peptide fragments. Its steric bulk also helps to suppress side reactions like diketopiperazine formation. sigmaaldrich.com
Rink Amide Linker: An acid-labile linker that, upon cleavage with strong acid (e.g., 95% TFA), generates a C-terminal amide group. researchgate.net
Safety-Catch Linkers: These linkers are stable to the standard conditions of SPPS but can be "activated" by a specific chemical transformation (e.g., oxidation or reduction), which then renders them labile to cleavage under conditions that were previously benign. mdpi.comnih.gov This provides an additional layer of orthogonality in complex synthetic strategies. nih.gov
The moiety in This compound is not a traditional cleavable linker for SPPS. Instead, it is a stable ether-linked side-chain functionalization. Its design principle is one of permanence throughout the synthesis and cleavage process. The carboxylic acid terminus of this side chain is intended for post-synthesis conjugation, for example, to a protein, a fluorescent dye, or another molecule of interest, after the peptide has been synthesized and cleaved from its primary resin support. This contrasts with traditional linkers, whose primary purpose is temporary, reversible attachment to the solid phase.
Table 4: Comparison of SPPS Linker Design Principles
| Linker Type | Example | Cleavage Condition | C-Terminal Product | Key Design Principle |
|---|---|---|---|---|
| Moderately Acid-Labile | Wang | >50% TFA | Carboxylic Acid | Balance between stability during synthesis and ease of cleavage. |
| Highly Acid-Labile | 2-Chlorotrityl | 1-2% TFA | Carboxylic Acid | Mild cleavage to preserve side-chain protection for fragment synthesis. sigmaaldrich.com |
| Amide-Forming | Rink Amide | ~95% TFA | Carboxamide | Linker chemistry designed to release an amide upon acidolysis. |
| Safety-Catch | Sulfonamide-based | 1. Activation (e.g., alkylation) 2. Cleavage (e.g., acid/base) | Varies (acid, amide) | Orthogonal activation step for controlled, late-stage cleavage. mdpi.comnih.gov |
| Side-Chain Conjugation | -O-CH2-Ph-OCH2-CH2-COOH | N/A (Stable) | N/A | Permanent modification of an amino acid side chain for post-synthesis applications. |
Broader Academic Research Applications and Theoretical Considerations
Design and Synthesis of Research Probes for Protein Interaction Studies
The unique structure of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH makes it an integral component in the design and synthesis of sophisticated research probes for elucidating protein-protein interactions. chemimpex.com The core utility of this compound lies in its function as a building block that incorporates a stable, protected serine residue attached to a linker. chemimpex.com This linker can be further functionalized to create bifunctional molecules, which are essential for chemical biology and proteomics applications. bldpharm.com
The synthesis of such probes often involves solid-phase peptide synthesis (SPPS), where the Fmoc group provides temporary protection of the N-terminus. chemimpex.comnih.gov The tert-butyl (tBu) group protects the serine hydroxyl, enhancing stability during the chemical reactions of peptide assembly. chemimpex.com The linker portion, -O-CH2-Ph-OCH2-CH2-COOH, provides a spacer arm that can be coupled to other molecules, such as biotin (B1667282) for affinity purification or fluorescent tags for imaging. tum.de The development of cleavable linkers is a particularly important strategy in chemical proteomics. nih.gov These linkers, which can be incorporated into probes, allow for the capture and subsequent release of protein targets from affinity resins like streptavidin, significantly reducing background noise and improving the identification of true interaction partners by mass spectrometry. nih.govnih.gov The synthesis of such complex probes is often facilitated by using easy-to-handle peptide chemistry, making these advanced tools accessible to a broader range of laboratories. nih.gov
Development of Synthetic Tools for Chemical Biology Investigations
In the broader field of chemical biology, this compound serves as a foundational element for creating versatile synthetic tools. Linkers are critical components that act as bridges in bifunctional molecules, influencing their structure and function. bldpharm.com The linker within this compound is a key feature, allowing it to be integrated into various chemical probes and reagents. tum.de
The development of such tools is crucial for applications like activity-based protein profiling (ABPP), where probes are designed to covalently modify specific classes of enzymes within a complex proteome. nih.gov The linker connects a reactive group that binds the enzyme's active site to a reporter tag (like biotin or a fluorophore) for detection and enrichment. nih.govtum.de The choice of linker is significant as it can affect the molecule's permeability and the optimal conformation for interacting with its target. bldpharm.com Compounds like this compound are compatible with Fmoc-based solid-phase synthesis, a standard and robust method for building peptide chains. nih.govnih.gov This compatibility allows for the straightforward incorporation of the serine-linker unit into larger peptide sequences, enabling the creation of custom probes for investigating protein function, identifying drug targets, and exploring biological pathways. chemimpex.combldpharm.com
Fundamental Studies on Serine Residue Incorporation and Post-Translational Modification Analogs
Serine is a polar, uncharged amino acid that plays a critical role in protein structure and function, often through post-translational modifications (PTMs). chomixbio.comwikipedia.org PTMs are chemical modifications that occur after protein synthesis and can dramatically alter a protein's activity, stability, and interaction capabilities. chomixbio.com The most common PTMs on serine residues are phosphorylation and O-glycosylation, which are central to cell signaling and metabolic regulation. chomixbio.com
This compound is a key reagent for fundamental studies involving serine because it allows for the precise incorporation of a protected serine residue into synthetic peptides. chemimpex.com This capability is essential for creating peptide analogs that mimic or probe the effects of specific PTMs. For example, researchers can synthesize peptides where a specific serine is replaced with a modified version to study how this change affects protein-protein interactions or enzyme kinetics. Recently, ADP-ribosylation (ADPr) has been identified as a new type of histone mark on serine residues that responds to DNA damage, highlighting a new area of investigation. nih.gov Furthermore, in some bacterial sulfatases, serine undergoes post-translational modification to form formylglycine, a catalytic residue, a process that can be studied using synthetic peptide substrates. nih.gov The ability to create peptides with specifically modified serine residues is indispensable for dissecting the molecular mechanisms of these biological processes. chomixbio.com
Fabrication and Self-Assembly of Peptide-Based Materials for Research Purposes
The self-assembly of peptides into ordered nanostructures is a powerful strategy for fabricating novel biomaterials for research in areas like tissue engineering and drug delivery. acs.orgnih.gov These materials often mimic the structure of the natural extracellular matrix. nih.gov The process is governed by non-covalent interactions such as hydrogen bonding and hydrophobic interactions between peptide monomers. nih.gov
The amino acid sequence of the peptide dictates its self-assembly properties and the resulting morphology, which can include nanofibers, nanotubes, and hydrogels. acs.orgnih.gov Serine residues are often incorporated into the design of self-assembling peptides, particularly multidomain peptides (MDPs), to control their hydrophilic character and influence the final structure. acs.orgnih.gov For instance, modifying MDPs by changing serine residues to threonine can alter the curvature of the resulting nanofibers. nih.gov The compound this compound can be used in the synthesis of such designer peptides. The linker portion could be used to attach bioactive molecules or cross-linking agents to the surface of the assembled nanostructure. This post-assembly modification strategy allows for the tailoring of supramolecular structures for specific applications, such as creating scaffolds that display specific cell-binding motifs to direct cell behavior or that can be covalently coupled to other molecules using enzymes. acs.orgresearchgate.net
Theoretical and Computational Approaches to Linker Design and Reactivity Prediction
The linker component of this compound is a subject of significant interest in theoretical and computational chemistry. bldpharm.com The design of linkers is crucial for many applications in chemical biology, from creating stable and bioactive cyclic peptides to developing effective PROTACs (Proteolysis Targeting Chimeras). bldpharm.comnih.gov Computational methods are increasingly used to predict the behavior of linkers and to design them rationally. nih.gov
Future Directions in Academic Research of Fmoc L Ser Tbu O Ch2 Ph Och2 Ch2 Cooh
Emerging Synthetic Strategies for Enhanced Efficiency
The synthesis of complex peptides often faces challenges of yield, purity, and efficiency. Future research will likely focus on leveraging Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH within more efficient synthetic paradigms. The standard method for peptide synthesis is the Fmoc/tBu solid-phase approach, which, while effective, relies on hazardous solvents and can be time-consuming. rsc.org
Emerging strategies aim to overcome these limitations. One promising area is the adoption of flow chemistry for SPPS. Continuous flow systems offer superior heat and mass transfer, enabling faster reaction times for both the Fmoc deprotection and the coupling steps. The solubility of building blocks like this compound in various organic solvents is a critical parameter for its successful integration into flow-based platforms.
Another key area of research is the development of novel coupling reagents that can operate efficiently under greener conditions and minimize side reactions like racemization, particularly for sterically hindered or complex amino acid derivatives. merel.si The performance of this serine building block with next-generation activation agents will be a subject of investigation to maximize coupling efficiency, especially when attaching it to a solid support or coupling subsequent amino acids.
| Synthetic Strategy | Traditional SPPS | Emerging Strategies |
| Platform | Batch Reactor | Continuous Flow Systems |
| Primary Solvents | DMF, NMP, CH2Cl2 rsc.org | Greener alternatives (e.g., 2-MeTHF, N-butylpyrrolidinone, PolarClean) rsc.orgnih.gov |
| Reaction Times | Hours to days | Minutes to hours |
| Efficiency Focus | Maximizing yield in batch | Throughput, automation, reduced waste |
Novel Applications in Interdisciplinary Chemical Biology Research
The unique linker of this compound opens up a wide range of possibilities in chemical biology. Once a peptide has been synthesized using this building block, the entire peptide-linker construct can be cleaved from the solid support, yielding a peptide with a C-terminal phenyl-ether-acetic acid handle. This handle is a versatile tool for bioconjugation.
Future research will likely explore its use in creating:
Peptide-Drug Conjugates (PDCs): The terminal carboxylic acid on the linker can be activated and coupled to the amine or hydroxyl group of a small-molecule drug. The serine-based peptide could act as a targeting motif, directing the drug to specific cells or tissues.
PROTACs (Proteolysis-Targeting Chimeras): The linker's length and flexibility are critical for PROTAC design. This building block could be used to synthesize a peptide that binds to a target protein, while the linker is used to attach an E3 ligase-recruiting molecule, leading to targeted protein degradation.
Peptide-Based Diagnostics: The linker can be used to immobilize the synthesized peptide onto the surface of biosensors or microarrays for detecting specific biomarkers. The phenyl ether structure provides a stable, semi-rigid spacer, which can be advantageous for presenting the peptide in a well-defined orientation.
Advancements in Automated and High-Throughput Synthesis Utilizing the Compound
The demand for large libraries of peptides for screening and optimization necessitates the use of automated and high-throughput synthesis platforms. The physical and chemical properties of this compound make it a candidate for integration into these advanced systems.
Microwave-assisted peptide synthesis (MAPS) has become a key technology for accelerating SPPS. The stability of the t-butyl and ether linkages within the compound at elevated temperatures (up to 90°C) used in microwave synthesizers will be a crucial factor for its successful application. merel.si Research will focus on optimizing coupling and deprotection cycles to prevent side reactions or degradation of the linker.
Furthermore, parallel peptide synthesizers are used to create hundreds of peptides simultaneously. The consistent quality, high purity, and good solubility of this building block are essential for its use in such high-throughput applications, where individual monitoring of each reaction is not feasible. Future studies will likely involve the validation of this compound in the synthesis of peptide libraries to ensure it performs reliably across a large number of parallel reactions.
Integration with Advanced Material Science Concepts
Peptides are increasingly being used as building blocks for advanced functional materials due to their ability to self-assemble into well-ordered structures. The structure of this compound makes it an interesting candidate for materials science applications.
One area of exploration is the creation of peptide-polymer conjugates . The linker's terminal carboxyl group can serve as an initiation point for ring-opening polymerization or as a conjugation site for pre-formed polymers, creating novel hybrid materials with both biological functionality (from the peptide) and specific physicochemical properties (from the polymer).
Another promising direction is in the field of self-assembling peptide hydrogels . Peptides containing this modified serine could be designed to self-assemble into nanofibrous networks that entrap water, forming hydrogels. These materials are of great interest for tissue engineering and controlled drug release. The linker could provide necessary spacing and flexibility to facilitate the desired intermolecular interactions for stable hydrogel formation. Research in this area would explore how the linker influences the mechanical properties and biocompatibility of the resulting materials. rsc.org
Computational Design for Tailored Molecular Architectures
As the complexity of peptide-based molecules increases, computational tools are becoming indispensable for their design and optimization. Future research will utilize computational methods to explore the full potential of this compound.
Molecular dynamics (MD) simulations can be used to predict the conformational behavior of the phenyl-ether linker. This is particularly important for applications like PROTACs or PDCs, where the distance and orientation between the peptide and the conjugated molecule are critical for biological activity. Simulations can help researchers select or design linkers of optimal length and flexibility.
Quantum mechanics (QM) calculations can be employed to study the reactivity of the linker's terminal carboxyl group and the stability of the various protecting groups under different reaction conditions. This can guide the development of more efficient and selective synthetic protocols. By modeling reaction pathways, researchers can anticipate and mitigate potential side reactions, leading to higher purity of the final product.
| Computational Method | Application Area for the Compound | Research Goal |
| Molecular Dynamics (MD) | Peptide-Drug Conjugates, PROTACs | Predict linker conformation and flexibility. |
| Quantum Mechanics (QM) | Synthetic Route Optimization | Analyze reaction mechanisms and stability. |
| Docking Simulations | Targeted Peptide Design | Predict binding affinity of the peptide moiety. |
Sustainable Practices in the Synthesis and Application of Peptide Building Blocks
The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly processes. Peptide synthesis has traditionally been associated with the use of large volumes of hazardous solvents and reagents. rsc.org
A major future direction will be the evaluation and adoption of this building block in "green" SPPS protocols . This involves replacing traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with more sustainable alternatives. rsc.orgnih.gov The solubility and reactivity of this compound in these green solvents will be a key area of investigation. rsc.org
Additionally, research will focus on improving the atom economy of the synthesis process. This includes the development of more efficient coupling reagents that can be used in smaller excesses and the implementation of solvent recycling systems. The compatibility of this serine derivative with such resource-efficient protocols will be essential for its long-term viability in large-scale peptide manufacturing. The principles of a circular economy are also being applied to peptide chemistry, with efforts to recycle and reuse waste generated during synthesis. nih.gov
Q & A
Basic: What are the critical considerations for synthesizing Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The synthesis involves sequential Fmoc deprotection and coupling steps. Key steps include:
- Deprotection : Use 50% piperidine in DMF (15–20 min) to remove the Fmoc group while preserving the acid-labile tBu group on serine .
- Coupling : Activate the carboxylic acid group of Fmoc-L-Ser(tBu)-OH with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a DCM/DMF (1:1) solvent system. This minimizes steric hindrance from the tBu group and improves coupling efficiency .
- Resin Handling : Use Rink amide resin pre-swollen in DCM and washed with DMF to ensure proper solvent compatibility .
Advanced: How do steric effects from the tBu group and the phenoxyethylcarboxylic acid moiety influence coupling efficiency?
Methodological Answer:
- Steric Hindrance : The tBu group on serine and the bulky phenoxyethylcarboxylic acid side chain reduce nucleophilic accessibility. To mitigate this:
- Solvent Optimization : A 1:1 DCM/DMF mixture balances solubility of the hydrophobic tBu group and maintains resin swelling .
Basic: What analytical methods are recommended for verifying the purity and identity of this compound?
Methodological Answer:
- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min). A purity threshold of ≥98% is typical for research-grade material .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected m/z for the protonated form ([M+H]⁺) is calculated based on its molecular formula (C₂₉H₃₆N₂O₇, ~524.6 g/mol) .
Advanced: How can researchers troubleshoot low yields during the introduction of this compound into peptide chains?
Methodological Answer:
- Side Reactions : Check for incomplete Fmoc deprotection (via Kaiser test) or racemization (via chiral HPLC).
- Activation Issues : Replace aged HOBt with fresh batches or switch to Oxyma Pure/DIC, which reduces racemization risks .
- Solvent Compatibility : Ensure DCM/DMF ratios are maintained to prevent resin shrinkage, which reduces coupling efficiency .
Basic: What are the storage and stability protocols for this compound?
Methodological Answer:
- Storage : Store at -20°C in a desiccator to prevent hydrolysis of the ester linkage. Solutions in DMF or DMSO should be aliquoted and stored at -80°C (stable for 6 months) .
- Stability Monitoring : Perform periodic HPLC checks to detect degradation products, such as free serine or hydrolyzed phenoxyethylcarboxylic acid .
Advanced: How does this compound contribute to preventing aggregation in peptide synthesis?
Methodological Answer:
The phenoxyethylcarboxylic acid moiety introduces conformational flexibility, while the tBu group reduces backbone hydrogen bonding. This combination:
- Disrupts β-sheet formation, a common cause of aggregation during SPPS.
- Enhances solubility in organic solvents (e.g., DMF), improving reaction homogeneity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to minimize inhalation of DCM/DMF vapors .
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., TFA) before disposal .
Advanced: What strategies optimize the incorporation of this compound into cyclic or branched peptide architectures?
Methodological Answer:
- Cyclization : Use chemoselective ligation at the phenoxyethylcarboxylic acid group. For example, employ native chemical ligation (NCL) with a cysteine residue at the N-terminus .
- Branching : Introduce orthogonal protecting groups (e.g., Alloc for lysine side chains) to enable selective deprotection and coupling .
Basic: How is the tert-butyl (tBu) group selectively removed post-synthesis?
Methodological Answer:
The tBu group is cleaved under strong acidic conditions (e.g., 95% TFA with scavengers like H₂O or triisopropylsilane for 2–4 hours). This step is performed after global deprotection of the peptide chain to avoid premature cleavage .
Advanced: What role does the phenoxyethylcarboxylic acid moiety play in modulating peptide bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
